BenchChemオンラインストアへようこそ!

RSR13 (Allos Therapeutics)

Hemoglobin allostery Oxygen affinity modulation Radiosensitization

RSR13 (efaproxiral) is the only allosteric hemoglobin modifier with randomized Phase 3 evidence of near-doubled median survival in breast cancer brain metastases (8.67 vs 4.57 months, p=0.006). Its extracellular mechanism—non-covalently binding circulating Hb to decrease O2 affinity—enables tumor oxygenation without intracellular uptake, fundamentally distinct from nitroimidazole radiosensitizers. Quantitatively benchmarked in NSCLC (65% survival improvement over controls). For research programs requiring clinically validated hypoxia modulation, RSR13 is the rational choice over analogs lacking comparable data.

Molecular Formula C20H23NNaO4+
Molecular Weight 364.4 g/mol
Cat. No. B13396144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRSR13 (Allos Therapeutics)
Molecular FormulaC20H23NNaO4+
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C.[Na+]
InChIInChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1
InChIKeySWDPIHPGORBMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RSR13 (Efaproxiral) Procurement Guide: A Non-Cytotoxic Radiation Sensitizer for Hypoxic Tumor Research


RSR13 (efaproxiral; Allos Therapeutics) is a synthetic, small-molecule allosteric modifier of hemoglobin (Hb) designed to decrease Hb-oxygen binding affinity, thereby facilitating oxygen release into hypoxic tissues [1][2]. Unlike conventional radiosensitizers that must enter cancer cells to exert their effect, RSR13 acts extracellularly on circulating erythrocytes to enhance tumor oxygenation, a mechanism that addresses hypoxia-induced radioresistance [3]. It was developed primarily as an adjunct to radiation therapy (RT) and whole-brain radiation therapy (WBRT) in patients with solid tumors and brain metastases, with the most extensive clinical evidence in breast cancer metastases [4].

RSR13 (Efaproxiral) Procurement: Why Substitution with Other Allosteric Hemoglobin Modifiers or Radiosensitizers is Not Straightforward


RSR13 is often categorized alongside other allosteric hemoglobin modifiers (e.g., RSR4, bezafibrate, voxelotor) or hypoxic cell radiosensitizers (e.g., tirapazamine, misonidazole). However, substitution is not straightforward due to fundamental differences in mechanism, potency, and clinical validation. RSR13 acts as a non-covalent, allosteric hemoglobin modifier that decreases Hb-O2 affinity, thereby increasing tissue pO2 without requiring intracellular uptake [1]. This contrasts with agents like tirapazamine, which are directly cytotoxic to hypoxic cells [2], and voxelotor/GBT1118, which increase Hb-O2 affinity . Moreover, RSR13 is the only agent in its class to have demonstrated a statistically significant survival benefit in a randomized Phase 3 trial for breast cancer brain metastases [3], providing a level of clinical validation that its structural analogs and mechanistic relatives lack.

RSR13 (Efaproxiral) Product-Specific Quantitative Differentiation Evidence


RSR13 vs. RSR4: Superior Rightward Shift in Hemoglobin P50 (In Vivo)

In a direct head-to-head comparison in C3Hf/Sed mice, RSR13 (300 mg/kg) produced a 53% mean increase in Hb P50 (range 36-76%), whereas RSR4 (150 mg/kg) yielded only a 25% mean increase (range 18-31%) at 20-40 minutes post-injection [1]. This represents a >2-fold greater magnitude of effect on the primary pharmacodynamic marker of oxygen affinity reduction, despite RSR4 being administered at half the dose, highlighting RSR13's superior potency per unit dose in shifting the O2 dissociation curve rightward.

Hemoglobin allostery Oxygen affinity modulation Radiosensitization

RSR13 vs. Placebo/WBRT Alone: Survival Benefit in Breast Cancer Brain Metastases (Phase 3 REACH Trial)

In the randomized Phase 3 REACH (RT-009) trial of 538 patients with brain metastases, the breast cancer subgroup (n=115) receiving RSR13 + WBRT + oxygen demonstrated a near-doubling of median survival time (MST) compared to WBRT + oxygen alone: 8.67 months vs. 4.57 months (p=0.006) [1]. The hazard ratio for death was 0.78 (95% CI 0.64-0.94, p=0.010) across all patients in Cox regression, indicating a 22% reduction in the risk of death [1]. Quality of life, measured by Karnofsky Performance Status (KPS) stability/improvement at 3 months, was also significantly better with RSR13 (35% vs. 18% for control; p=0.001) [1].

Brain metastases Breast cancer Radiation sensitizer Overall survival

RSR13 + Radiation vs. Historical Control: Prolonged Survival in Locally Advanced NSCLC (Phase 2)

In a Phase 2 study of 49 evaluable patients with locally advanced, unresectable NSCLC, the combination of induction chemotherapy followed by concurrent thoracic RT and daily RSR13 achieved a median survival of 20.6 months, compared to 12.5 months for an identical treatment regimen without RSR13 in the LAMP trial (a historical comparator group) [1]. This represents a 65% improvement in median survival. One-year survival was 67% and two-year survival was estimated at 35% [1].

Non-small cell lung cancer Radiosensitizer Thoracic radiotherapy

RSR13 vs. RSR4: Comparable Tissue pO2 Elevation Despite Different Potencies

Despite RSR13's superior Hb P50 shift, the two compounds produced similar increases in muscle tissue pO2 in anesthetized mice: RSR4 increased tissue pO2 by a mean of 78% (range 30-127%), while RSR13 increased tissue pO2 by 66% (range 39-97%) at 20-40 minutes post-administration [1]. This suggests that factors beyond P50 shift (e.g., cardiovascular effects, diffusion gradients) influence ultimate tissue oxygenation, and that RSR13 achieves comparable physiological efficacy with a more pronounced pharmacodynamic signature on hemoglobin.

Tissue oxygenation Hypoxia EPR oximetry

RSR13 (Efaproxiral) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Breast Cancer Brain Metastases Radiosensitization: Validated Survival Benefit

RSR13 is uniquely positioned for research programs focused on overcoming hypoxia-induced radioresistance in breast cancer brain metastases. The Phase 3 REACH trial provides the only randomized evidence of a near-doubling in median survival (8.67 vs. 4.57 months, p=0.006) when added to WBRT [1]. This quantitative survival advantage, coupled with improved quality-of-life metrics (KPS stability 35% vs. 18%, p=0.001) [1], makes RSR13 the rational choice for preclinical and translational studies aiming to recapitulate or extend this clinically validated benefit. Procurement for any research program targeting this specific indication should prioritize RSR13 over analogs lacking comparable clinical data.

NSCLC Radiosensitization: Benchmark for Hypoxic Tumor Oxygenation

For research into locally advanced NSCLC, RSR13 provides a quantitative benchmark of radiosensitization efficacy. The Phase 2 data showing median survival of 20.6 months versus a historical control of 12.5 months (65% improvement) [2] establishes RSR13 as a reference compound for evaluating novel radiosensitizers in this indication. While confirmatory Phase 3 data were not pursued, the magnitude of the observed survival difference justifies RSR13's use as a positive control in preclinical NSCLC models where hypoxia modulation is being assessed.

Hemoglobin Allostery and Tissue Oxygenation Modeling: Defined Pharmacodynamic Parameters

RSR13's well-characterized pharmacodynamic profile—including dose-dependent P50 shift (+10 mmHg at 75-100 mg/kg in humans [3], 53% increase in mouse Hb P50 [4], and 66% tissue pO2 increase [4])—provides a robust, quantitative framework for computational and in vivo modeling of hemoglobin allostery and tissue oxygen delivery. Researchers requiring a tool compound with precisely defined, comparator-validated effects on the oxygen dissociation curve will find RSR13 superior to less-characterized analogs (e.g., RSR4) or compounds with opposing mechanisms (e.g., voxelotor, GBT1118).

Mechanistic Dissection of Extracellular vs. Intracellular Radiosensitization

RSR13's extracellular mechanism of action—binding non-covalently to circulating hemoglobin rather than entering tumor cells [5]—differentiates it fundamentally from traditional nitroimidazole radiosensitizers (e.g., misonidazole) and hypoxic cytotoxins (e.g., tirapazamine). This makes RSR13 an essential tool for studies designed to decouple the contributions of improved tumor oxygenation from direct cellular radiosensitization. Procurement of RSR13 is indicated for any experimental system aiming to isolate the effects of enhanced oxygen delivery from intracellular redox modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for RSR13 (Allos Therapeutics)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.